(3-Amino-6-bromopyridin-2-yl)methanol chemical structure and properties
(3-Amino-6-bromopyridin-2-yl)methanol chemical structure and properties
An In-Depth Technical Guide to (3-Amino-6-bromopyridin-2-yl)methanol: A Key Intermediate in Modern Drug Discovery
Introduction: The Strategic Value of Functionalized Pyridine Scaffolds
In the landscape of medicinal chemistry and drug discovery, heterocyclic compounds are of paramount importance, with the pyridine ring being a foundational scaffold in numerous approved pharmaceuticals.[1] The strategic functionalization of this ring system allows for the precise tuning of a molecule's physicochemical properties, influencing its absorption, distribution, metabolism, excretion (ADME), and ultimately, its therapeutic efficacy. (3-Amino-6-bromopyridin-2-yl)methanol emerges as a particularly valuable building block in this context. Its trifunctional nature—possessing an amino group, a bromine atom, and a hydroxymethyl group—offers chemists a versatile platform for constructing complex molecular architectures through a variety of orthogonal chemical transformations. This guide provides a comprehensive technical overview of its structure, properties, synthesis, and applications for researchers and scientists in the field.
Chemical Structure and Physicochemical Properties
The unique arrangement of functional groups on the pyridine core dictates the reactivity and utility of (3-Amino-6-bromopyridin-2-yl)methanol. The bromine atom at the 6-position is a prime site for metal-catalyzed cross-coupling reactions, the amino group at the 3-position can serve as a nucleophile or be transformed into other functionalities, and the methanol group at the 2-position provides a handle for esterification, etherification, or oxidation.
Chemical Structure Diagram
Caption: Chemical structure of (3-Amino-6-bromopyridin-2-yl)methanol.
Properties and Identifiers
| Property | Value | Source |
| IUPAC Name | (3-Amino-6-bromopyridin-2-yl)methanol | [2] |
| CAS Number | 1380571-68-5 | [3] |
| Molecular Formula | C₆H₇BrN₂O | [2][3] |
| Molecular Weight | 203.04 g/mol | [3] |
| Monoisotopic Mass | 201.97418 Da | [2] |
| SMILES | C1=CC(=NC(=C1N)CO)Br | [2] |
| InChIKey | IDXLGZVJUADTSD-UHFFFAOYSA-N | [2] |
| Predicted XlogP | 0.9 | [2] |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Isomer Data: (6-Bromopyridin-2-yl)methanol | ||
| Melting Point | 34-39 °C | [4] |
| Boiling Point | 246 °C | [4] |
Synthesis and Reaction Mechanisms
A definitive, published synthesis protocol for (3-Amino-6-bromopyridin-2-yl)methanol is not widely available. However, a chemically sound and logical synthetic route can be proposed based on established organometallic and heterocyclic chemistry principles. The following multi-step synthesis represents a plausible and efficient pathway starting from a commercially available precursor.
Proposed Synthetic Workflow
The proposed synthesis begins with 2-amino-6-bromopyridine and utilizes a directed ortho-metalation strategy, a powerful tool for the regioselective functionalization of substituted aromatic rings.
Caption: Proposed synthetic workflow for (3-Amino-6-bromopyridin-2-yl)methanol.
Detailed Experimental Protocol (Proposed)
This protocol is a theoretical procedure designed for execution by trained organic chemists in a controlled laboratory setting.
Step 1: Directed ortho-Metalation of 2-Amino-6-bromopyridine
-
Inert Atmosphere: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum. Maintain the system under a positive pressure of dry nitrogen throughout the reaction.
-
Reagent Preparation: Dissolve 2-amino-6-bromopyridine (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (n-BuLi, 2.2 eq.) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. The addition of two equivalents is crucial: the first deprotonates the amino group to form a lithium amide, and the second deprotonates the C3 position, directed by the lithium amide.
-
Stirring: Stir the resulting mixture at -78 °C for 1-2 hours.
Causality: The use of a strong, non-nucleophilic base like n-BuLi is essential for deprotonation. The extremely low temperature (-78 °C) is critical to prevent side reactions and decomposition of the highly reactive organolithium intermediate. The amino group at the C2 position acts as a powerful directing group, ensuring that lithiation occurs regioselectively at the adjacent C3 position rather than the C5 position.
Step 2: Electrophilic Quench with Paraformaldehyde
-
Electrophile Addition: While maintaining the temperature at -78 °C, add dry paraformaldehyde (2.0 eq.) to the reaction mixture in one portion.
-
Warming: Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired (3-Amino-6-bromopyridin-2-yl)methanol.
Causality: Paraformaldehyde serves as a source of anhydrous formaldehyde, which acts as the electrophile. The organolithium intermediate attacks the carbonyl carbon of formaldehyde, forming a new carbon-carbon bond. The acidic workup with NH₄Cl protonates the resulting alkoxide to yield the final methanol product.
Applications in Research and Drug Development
The true value of (3-Amino-6-bromopyridin-2-yl)methanol lies in its capacity as a versatile intermediate for the synthesis of complex, biologically active molecules.[5] The distinct reactivity of its three functional groups allows for a modular and strategic approach to library synthesis in drug discovery programs.
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Palladium-Catalyzed Cross-Coupling: The C-Br bond is a well-established handle for Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide array of aryl, heteroaryl, alkyl, or amino substituents at the 6-position, a common strategy for exploring the structure-activity relationship (SAR) of a lead compound.[6]
-
Amino Group Functionalization: The primary amine at the 3-position can be readily acylated, sulfonated, or used in reductive amination to build out different side chains. It can also be a key component in the formation of other heterocyclic rings, such as imidazopyridines.
-
Hydroxymethyl Group Modification: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, providing entry into a different class of derivatives. Alternatively, it can be converted into an ether or ester, or used as a nucleophile in substitution reactions.
This trifunctional pattern is instrumental in the development of novel kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other therapeutic agents where a decorated pyridine core is essential for binding and activity.[7]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for (3-Amino-6-bromopyridin-2-yl)methanol is not widely disseminated, the hazards can be inferred from closely related structural analogs like (6-Bromopyridin-2-yl)methanol.[8] Standard prudent laboratory practices are mandatory.
Hazard Assessment
Based on analogous compounds, (3-Amino-6-bromopyridin-2-yl)methanol should be handled as a hazardous substance with the following potential risks:
Recommended Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated laboratory fume hood to avoid inhalation of dust or vapors.[8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including:
-
A standard laboratory coat.
-
Chemical-resistant gloves (e.g., nitrile).
-
Splash-proof safety goggles or a face shield.[12]
-
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[10]
-
Spill Response: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal.[8]
First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[12]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[12]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[10]
Conclusion
(3-Amino-6-bromopyridin-2-yl)methanol stands out as a high-value, strategic building block for chemical synthesis. Its trifunctional nature provides a rich platform for diversification, enabling the efficient construction of novel molecular entities for drug discovery and materials science. While detailed experimental data on the compound itself is limited, its synthesis and reactivity can be confidently predicted from established chemical principles, allowing researchers to integrate it effectively into their research programs. Adherence to strict safety protocols is essential when handling this and related chemical intermediates.
References
-
PubChem. . National Center for Biotechnology Information.
-
Thermo Fisher Scientific. .
-
PubChem. . National Center for Biotechnology Information.
-
Kishida Chemical Co., Ltd. .
-
PubChem. . National Center for Biotechnology Information.
-
Sigma-Aldrich. .
-
Pharmaffiliates. .
-
BLD Pharm. .
-
Sigma-Aldrich. .
-
Matrix Fine Chemicals. .
-
Lab Alley. .
-
IUCr. .
-
University of Cambridge. .
-
MedChemExpress. .
-
Liu, Q. et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][4][9]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473–1480.
- Scott, J. S. et al. (2018). Modern advances in heterocyclic chemistry in drug discovery. Organic & Biomolecular Chemistry, 16(33), 5917-5942.
-
Wikipedia. .
- NINGBO INNO PHARMCHEM CO.,LTD. (2026).
- Macmillan Group, Princeton University. (2021).
-
Sigma-Aldrich. .
-
ChemicalBook. .
-
Google Patents. .
-
Google Patents. .
Sources
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. PubChemLite - (3-amino-6-bromopyridin-2-yl)methanol (C6H7BrN2O) [pubchemlite.lcsb.uni.lu]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. (6-溴-吡啶-2-基)甲醇 96% | Sigma-Aldrich [sigmaaldrich.com]
- 5. nbinno.com [nbinno.com]
- 6. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. (3-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 14022521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. (6-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 3517811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. kishida.co.jp [kishida.co.jp]
